molecular formula C21H20N2OS B15100118 (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one

Cat. No.: B15100118
M. Wt: 348.5 g/mol
InChI Key: UFSNEYYOAOEWOZ-VAWAYFNOSA-N
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Description

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazole ring, a phenyl group, and an amino group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one typically involves multiple steps, including the formation of the thiazole ring and the subsequent attachment of the phenyl and amino groups. Common synthetic routes may involve the use of reagents such as thioamides, aldehydes, and amines under specific reaction conditions like refluxing in organic solvents .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms could be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes .

Scientific Research Applications

(5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (5Z)-2-[(2,3-dimethylphenyl)amino]-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-1,3-thiazol-4(5H)-one include other thiazole derivatives and phenyl-substituted compounds. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H20N2OS

Molecular Weight

348.5 g/mol

IUPAC Name

(5Z)-2-(2,3-dimethylphenyl)imino-5-[(E)-2-methyl-3-phenylprop-2-enylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C21H20N2OS/c1-14(12-17-9-5-4-6-10-17)13-19-20(24)23-21(25-19)22-18-11-7-8-15(2)16(18)3/h4-13H,1-3H3,(H,22,23,24)/b14-12+,19-13-

InChI Key

UFSNEYYOAOEWOZ-VAWAYFNOSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)/C(=C/C(=C/C3=CC=CC=C3)/C)/S2)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2NC(=O)C(=CC(=CC3=CC=CC=C3)C)S2)C

Origin of Product

United States

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